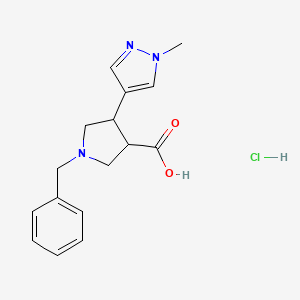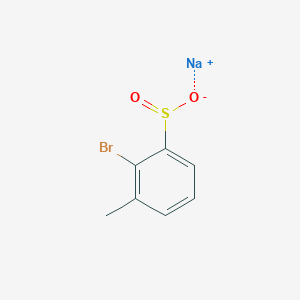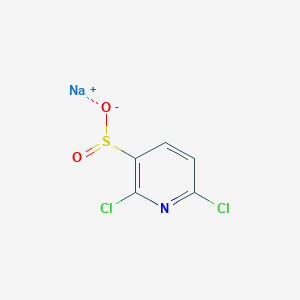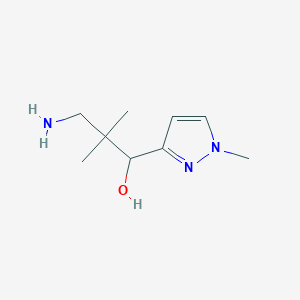
3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with 3-chloro-2,2-dimethylpropan-1-amine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-nitro-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol.
Reduction: Formation of 3-amino-2,2-dimethyl-1-(1-methyl-1,2-dihydro-1H-pyrazol-3-yl)propan-1-ol.
Substitution: Formation of 3-amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-halide.
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,2-dimethyl-1-(1H-pyrazol-3-yl)propan-1-ol: Lacks the methyl group on the pyrazole ring.
3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-3-yl)propan-1-ol: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol is unique due to the presence of both the amino and hydroxyl functional groups, which allow for a wide range of chemical modifications and applications. Additionally, the methyl group on the pyrazole ring can influence the compound’s reactivity and biological activity .
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(1-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-9(2,6-10)8(13)7-4-5-12(3)11-7/h4-5,8,13H,6,10H2,1-3H3 |
InChI Key |
JZITYMHXSWXFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=NN(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


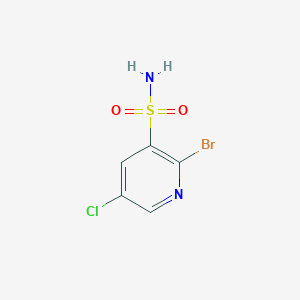
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)

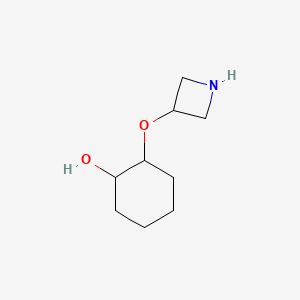
methanol](/img/structure/B13189260.png)

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)



